![molecular formula C9H7ClOS B124999 Benzo[b]thiophene-3-methanol, 7-chloro- CAS No. 142181-53-1](/img/structure/B124999.png)

Benzo[b]thiophene-3-methanol, 7-chloro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

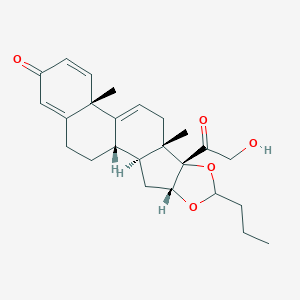

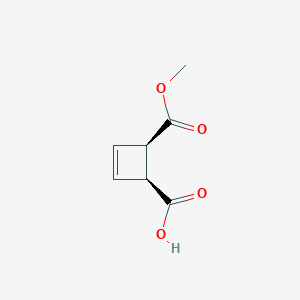

Benzo[b]thiophene-3-methanol, 7-chloro- is a heterocyclic compound with the molecular formula C9H7ClOS and a molecular weight of 198.67 g/mol . This compound is a derivative of benzothiophene, which is known for its aromatic properties and sulfur-containing ring structure. It is often used as a building block in synthetic chemistry and has applications in various fields, including pharmaceuticals and materials science .

Mecanismo De Acción

Target of Action

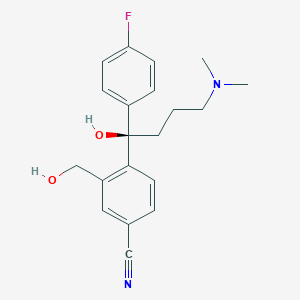

Benzo[b]thiophene-3-methanol, 7-chloro-, also known as (7-Chloro-1-benzothiophen-3-yl)methanol, is an impurity of Sertaconazole , an imidazole antifungal agent

Mode of Action

It is known that benzo[b]thiophene derivatives have potential anticancer effects . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

Biochemical Pathways

It is known that benzo[b]thiophene derivatives can be synthesized from aryne precursors and alkynyl sulfides . This suggests that the compound may interact with biochemical pathways involving these substances.

Result of Action

It is known that benzo[b]thiophene derivatives have potential anticancer effects .

Action Environment

It is known that the synthesis of benzo[b]thiophene derivatives involves a one-step intermolecular process , suggesting that the reaction conditions could potentially influence the compound’s action.

Análisis Bioquímico

Biochemical Properties

Benzo[b]thiophene-3-methanol, 7-chloro- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between Benzo[b]thiophene-3-methanol, 7-chloro- and these enzymes can lead to the inhibition of enzyme activity, affecting the overall metabolic process .

Cellular Effects

The effects of Benzo[b]thiophene-3-methanol, 7-chloro- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Benzo[b]thiophene-3-methanol, 7-chloro- can alter the expression of genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, Benzo[b]thiophene-3-methanol, 7-chloro- exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of various substrates. Furthermore, Benzo[b]thiophene-3-methanol, 7-chloro- can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[b]thiophene-3-methanol, 7-chloro- change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzo[b]thiophene-3-methanol, 7-chloro- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of Benzo[b]thiophene-3-methanol, 7-chloro- vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .

Metabolic Pathways

Benzo[b]thiophene-3-methanol, 7-chloro- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics. The interaction with these enzymes can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, Benzo[b]thiophene-3-methanol, 7-chloro- can affect the activity of other metabolic enzymes, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, Benzo[b]thiophene-3-methanol, 7-chloro- is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The transport and distribution of Benzo[b]thiophene-3-methanol, 7-chloro- are essential for its biological activity, as they influence its accessibility to target enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of Benzo[b]thiophene-3-methanol, 7-chloro- is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The subcellular localization of Benzo[b]thiophene-3-methanol, 7-chloro- affects its ability to modulate enzyme activity and gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

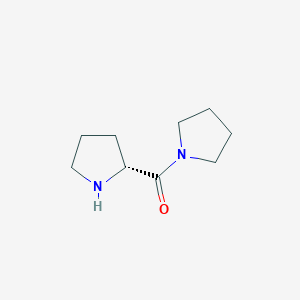

The synthesis of Benzo[b]thiophene-3-methanol, 7-chloro- typically involves regioselective coupling reactions and electrophilic cyclization reactions . One common method includes the use of halogenated heterocycles as starting materials, followed by various coupling reactions to introduce the methanol and chloro groups . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Benzo[b]thiophene-3-methanol, 7-chloro- may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste, making the process more sustainable and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions

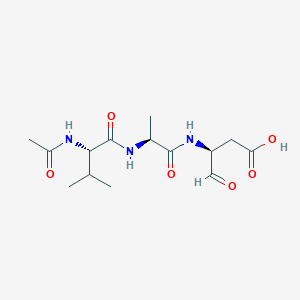

Benzo[b]thiophene-3-methanol, 7-chloro- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to remove the chloro group or alter the oxidation state of the sulfur atom.

Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[b]thiophene-3-carboxylic acid, while reduction could produce benzo[b]thiophene-3-methanol without the chloro group .

Aplicaciones Científicas De Investigación

Benzo[b]thiophene-3-methanol, 7-chloro- has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Benzo[b]thiophene-3-methanol, 7-chloro- can be compared with other benzothiophene derivatives, such as:

Benzo[b]thiophene-3-methanol: Lacks the chloro group, which may affect its reactivity and biological activity.

7-Chlorobenzo[b]thiophene: Lacks the methanol group, which may influence its solubility and chemical properties.

The presence of both the methanol and chloro groups in Benzo[b]thiophene-3-methanol, 7-chloro- makes it unique and versatile for various applications .

Propiedades

IUPAC Name |

(7-chloro-1-benzothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFBEHOZYXSGHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124943.png)

![1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124948.png)

![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)